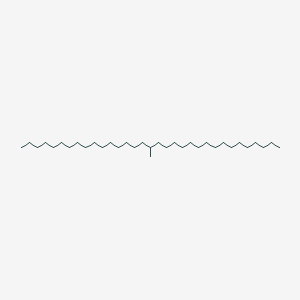
17-Methyltritriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Methyltritriacontane: is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀ It is a methyl-branched alkane, specifically a derivative of tritriacontane, where a methyl group is attached to the 17th carbon atom in the chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyltritriacontane typically involves the alkylation of a tritriacontane precursor. One common method is the Friedel-Crafts alkylation, where tritriacontane is reacted with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 17-Methyltritriacontane can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions are less common for alkanes, but in specific conditions, hydrogenation can occur, although this compound is already fully saturated.
Substitution: Halogenation is a common substitution reaction for alkanes. For this compound, chlorination or bromination can occur in the presence of ultraviolet light or a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed:
Oxidation: Formation of 17-methyltritriacontanol, 17-methyltritriacontanone, or 17-methyltritriacontanoic acid.
Reduction: No significant reduction products as the compound is fully saturated.
Substitution: Formation of 17-chloromethyltritriacontane or 17-bromomethyltritriacontane.
Scientific Research Applications
Chemistry: 17-Methyltritriacontane is used as a model compound in studies of hydrocarbon behavior, including phase transitions and crystallization. Its long-chain structure makes it suitable for investigating the properties of alkanes in various states.
Biology: In biological research, this compound is studied for its role in the cuticular hydrocarbons of insects. These hydrocarbons are crucial for communication, waterproofing, and protection against pathogens.
Medicine: While not directly used in medicine, the study of this compound and similar compounds can provide insights into the behavior of lipid molecules in biological membranes, potentially influencing drug delivery systems.
Industry: In the industrial sector, this compound can be used as a lubricant additive due to its high molecular weight and stability. It is also explored for its potential in the production of synthetic waxes and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 17-Methyltritriacontane is primarily physical rather than chemical, given its inert nature as an alkane. In biological systems, it interacts with lipid membranes, contributing to their structural integrity and barrier function. The methyl group at the 17th position may influence the packing and fluidity of lipid layers, affecting membrane properties.
Comparison with Similar Compounds
Tritriacontane (C₃₃H₆₈): The parent compound without the methyl group.
Hexatriacontane (C₃₆H₇₄): A longer-chain alkane with two additional carbon atoms.
Heptatriacontane (C₃₇H₇₆): Another long-chain alkane with three additional carbon atoms.
Uniqueness: 17-Methyltritriacontane is unique due to the presence of the methyl group at the 17th position, which can influence its physical properties such as melting point, solubility, and interaction with other molecules. This branching can also affect its behavior in biological systems and its utility in industrial applications.
Properties
CAS No. |
58349-88-5 |
|---|---|
Molecular Formula |
C34H70 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
17-methyltritriacontane |
InChI |
InChI=1S/C34H70/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34(3)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |
InChI Key |
MKCKYDLYUUOTRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



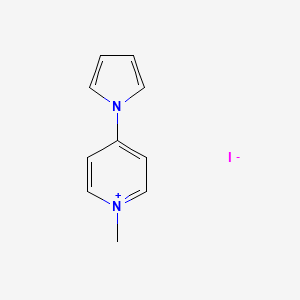


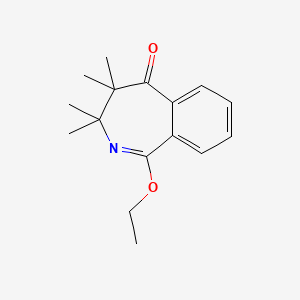
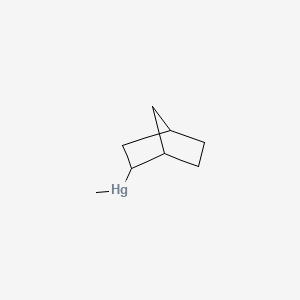
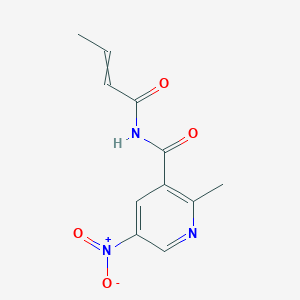
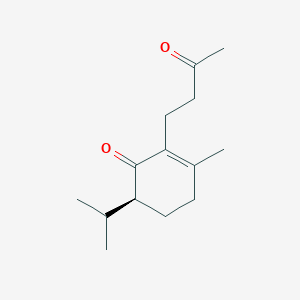
![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
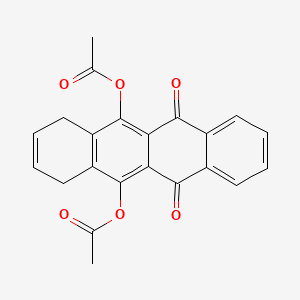

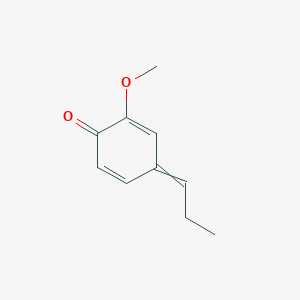
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
